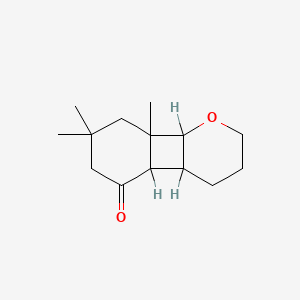

EINECS 264-866-3

Cat. No. B8707042

M. Wt: 222.32 g/mol

InChI Key: ZIUGINIKYGIHEP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04051076

Procedure details

To a 5-liter round bottomed flask equipped with a quartz immersion well and nitrogen bubbler was added, under nitrogen, 138 g. (1.0 mol.) of isophorone and 498 g. (5.93 mol.) of 3,4-dihydropyran. Enough dichloromethane was added to fill the flask. The solution was bubbled with nitrogen for 1.5 hours and was irradiated with a 450 watt Hanovia medium pressure mercury arc through a Corning 9700 glass filter for 20.5 hours. When the photolysis was completed, the solution was concentrated in vacuo to yield 107.9 g. (0.486 mol.) of a crystalline solid and 80.6 g. of a liquid (0.363 mol.) (Total yield 0.849 mol., 85%). The solid after sublimation and recrystallization had m.p. 111°-112.2° C. IR: 1690 cm-1NMR: (CCl4) 0.92δ (S-3H), 1.12δ (S-3H); 1.32δ (S-3H); 1.35-2.15δ (multiplets 8H); 2.35δ (triplet-2H, J=14Hz); 2.65-2.93δ (M-1H); 3.38-4.20δ (M-2H). The liquid, which had b.p. 101° C./0.3 mm.Hg. was found by glpc to consist of a lower boiling minor component, the solid and a higher boiling product. Redistillation of this fraction gave a fraction, b.p. 85°-90° C./0.1 mm.Hg. which had a NMR (CCl4) spectrum which had methyl singlets at 0.92δ, 1.03δ, 1.10δ and 1.30δ. The singlet at 1.30δ belonged to the solid component, which made up 34% of the mixture. IR: 1695 cm-1.

[Compound]

Name

quartz

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.ClCCl>C(Cl)(Cl)(Cl)Cl>[CH3:7][C:6]1([CH3:8])[CH2:5][C:4]2([CH3:10])[CH:3]([CH:13]3[CH:12]2[O:11][CH2:16][CH2:15][CH2:14]3)[C:2](=[O:1])[CH2:9]1

|

Inputs

Step One

[Compound]

|

Name

|

quartz

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C1C=C(CC(C)(C)C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

5.93 mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

Step Five

[Compound]

|

Name

|

mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

nitrogen bubbler was added, under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was bubbled with nitrogen for 1.5 hours

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was irradiated with a 450 watt Hanovia medium pressure mercury arc through a Corning 9700 glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter for 20.5 hours

|

|

Duration

|

20.5 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 107.9 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid after sublimation and recrystallization

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Redistillation of this fraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a fraction, b.p. 85°-90° C./0.1 mm.Hg

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(CC(C2C3CCCOC3C2(C1)C)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |